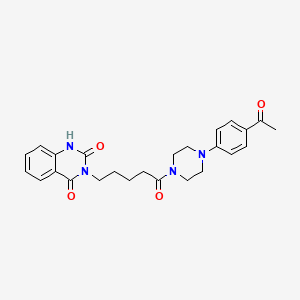

N-(2-(2-氯苯基)-2-甲氧基乙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

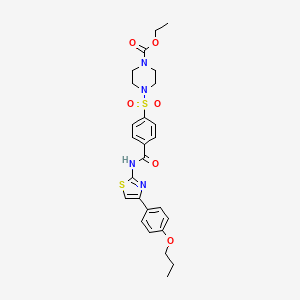

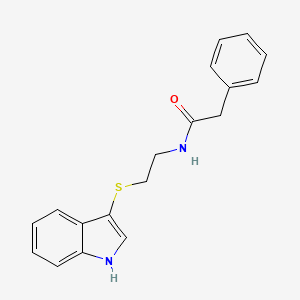

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide is a compound that belongs to the sulfonamide class of molecules. Sulfonamides are known for their diverse range of biological activities, including antibacterial and antitumor properties. While the specific compound is not directly described in the provided papers, related sulfonamide derivatives have been studied for their potential as antitumor agents. For instance, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonamide group to a suitable precursor molecule. Although the exact synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide is not detailed in the provided papers, similar compounds have been synthesized and selected for their potent cell cycle inhibitory properties. These compounds are often part of larger libraries that are screened for antitumor activity .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the paper on 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide describes the dihedral angle between the pyridine rings and the orientation of the N atom in relation to the N—H bond, which could be relevant for the binding and activity of the compound . Although the exact molecular structure of N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide is not provided, such structural details are crucial for understanding the interaction of these molecules with their biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group itself is a key structural feature that can engage in hydrogen bonding, as seen in the crystal structure of related compounds where molecules are linked through N—H⋯N hydrogen bonds . These interactions can be essential for the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The provided papers do not offer specific data on the physical and chemical properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide. However, the general behavior of sulfonamides in biological systems, including their ability to disrupt tubulin polymerization or affect cell cycle phases, is indicative of their chemical properties and how they might interact with biological systems .

科学研究应用

除草活性

一项研究提到制备取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,在低施用量下对广泛植被具有优异的除草活性。这表明可以设计磺酰胺衍生物来满足特定的农业需求,可能包括所讨论的化合物 (Moran,2003)。

抗真菌和抗菌特性

另一项研究重点介绍了合成了几种含有吡咯、吡咯并[2,3-d]嘧啶、乙酰苯胺和四氢苯并噻吩的磺酰胺,与标准杀真菌剂相比,具有显着的抗真菌活性 (El-Gaby 等,2002)。这表明磺酰胺衍生物(包括目标化合物)在开发新的抗真菌剂方面的潜力。

抗病毒活性

对 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物合成的研究证明了某些抗烟草花叶病毒活性,这表明探索磺酰胺衍生物的抗病毒应用的潜在途径 (Chen 等,2010)。

作用机制

While the specific mechanism of action for “N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide” is not available, sulfonamide derivatives have been found to exhibit a wide range of pharmacological activities . For example, quinoxaline-containing pyridine-3-sulfonamide derivatives have been used as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .

安全和危害

未来方向

The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . Future research may focus on the synthesis of new sulfonamide derivatives and the exploration of their potential applications in various fields .

属性

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-20-14(12-6-2-3-7-13(12)15)10-17-21(18,19)11-5-4-8-16-9-11/h2-9,14,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFXIIWYIBMIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)